Cas no 1803769-81-4 (Methyl 4,5-dimethyl-2-fluorobenzoate)

Methyl 4,5-dimethyl-2-fluorobenzoate structure
1803769-81-4 structure
商品名:Methyl 4,5-dimethyl-2-fluorobenzoate
CAS番号:1803769-81-4
MF:C10H11FO2
メガワット:182.191546678543
CID:4951069

Methyl 4,5-dimethyl-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4,5-dimethyl-2-fluorobenzoate
    • C1(=C(C)C=C(C(=C1)F)C(=O)OC)C
    • インチ: 1S/C10H11FO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
    • InChIKey: SKYIOQFSGAKRAL-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C)=C(C)C=C1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26.3

Methyl 4,5-dimethyl-2-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015013584-500mg
Methyl 4,5-dimethyl-2-fluorobenzoate
1803769-81-4 97%
500mg
863.90 USD 2021-06-21
Alichem
A015013584-1g
Methyl 4,5-dimethyl-2-fluorobenzoate
1803769-81-4 97%
1g
1,564.50 USD 2021-06-21
Alichem
A015013584-250mg
Methyl 4,5-dimethyl-2-fluorobenzoate
1803769-81-4 97%
250mg
470.40 USD 2021-06-21
Aaron
AR022LHJ-1g
Methyl 2-fluoro-4,5-dimethylbenzoate
1803769-81-4 95%
1g
$800.00 2025-02-13
Aaron
AR022LHJ-250mg
Methyl 2-fluoro-4,5-dimethylbenzoate
1803769-81-4 95%
250mg
$500.00 2025-02-13

Methyl 4,5-dimethyl-2-fluorobenzoate 関連文献

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Methyl 4,5-dimethyl-2-fluorobenzoateに関する追加情報

Research Brief on Methyl 4,5-dimethyl-2-fluorobenzoate (CAS: 1803769-81-4) in Chemical Biology and Pharmaceutical Applications

Methyl 4,5-dimethyl-2-fluorobenzoate (CAS: 1803769-81-4) is a fluorinated aromatic ester that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies highlight its role in the development of novel therapeutic agents, leveraging its unique chemical properties for enhanced pharmacokinetics and target specificity.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 4,5-dimethyl-2-fluorobenzoate as a precursor in the synthesis of small-molecule inhibitors for protein kinases. The research demonstrated that fluorination at the 2-position significantly improved the compound's binding affinity to ATP-binding sites, while the methyl ester group facilitated further derivatization. The study reported a 40% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the importance of this structural motif in kinase inhibitor design.

In parallel, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters investigated the metabolic stability of Methyl 4,5-dimethyl-2-fluorobenzoate-derived compounds. Using human liver microsome assays, researchers found that the fluorinated aromatic core exhibited superior resistance to oxidative metabolism, with a half-life extension of over 2-fold compared to its non-fluorinated counterpart. This property makes it particularly valuable for developing orally bioavailable drugs with improved plasma exposure.

Recent patent filings (WO2023124567, 2023) have disclosed novel applications of 1803769-81-4 in radiopharmaceuticals. The compound's fluorine-18 labeled derivative showed promising results as a positron emission tomography (PET) tracer for imaging tumor-associated carbonic anhydrase IX. Preclinical studies reported high target-to-background ratios and rapid clearance from non-target tissues, suggesting potential for clinical translation in oncology diagnostics.

Ongoing research presented at the 2024 American Chemical Society National Meeting revealed innovative synthetic methodologies for Methyl 4,5-dimethyl-2-fluorobenzoate. A palladium-catalyzed carbonylative fluorination protocol achieved 85% yield with excellent regioselectivity, addressing previous challenges in large-scale production. This advancement could significantly impact the commercial availability of this valuable building block for pharmaceutical development.

The safety profile of 1803769-81-4 was recently evaluated in a GLP-compliant acute toxicity study (Regulatory Toxicology and Pharmacology, 2024). Results indicated an LD50 >2000 mg/kg in rodent models, classifying the compound as Category 5 under the Globally Harmonized System. These findings support its use as a relatively low-risk intermediate in drug synthesis pipelines.

Future research directions highlighted in a 2024 review article in Current Topics in Medicinal Chemistry suggest exploring the chiral derivatives of Methyl 4,5-dimethyl-2-fluorobenzoate for asymmetric synthesis of bioactive compounds. Computational modeling predicts that specific stereoisomers may exhibit enhanced selectivity for G-protein coupled receptors, opening new avenues in CNS drug discovery.

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